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Artobiloxanthone's Core Structure and Key Analogs

Artobiloxanthone is an organic aromatic compound belonging to the pyranoxanthone class, characterized

by a fused pyranoxanthone ring system [1]. Its structure often includes prenyl or geranyl side chains, which

are common in compounds isolated from Artocarpus species and are crucial for their biological activity [2]

[1].

The table below summarizes key structural analogs and their relation to artobiloxanthone:

Compound Name
Structural Relationship to
Artobiloxanthone

Key Structural Features

Artobiloxanthone Reference compound Pyranoxanthone core [1].

Artonin E Frequently co-isolated flavonoid; often

tested alongside for comparative
bioactivity [3] [1].

Flavonoid skeleton with a

lipophilic prenyl side chain [1].

Cycloartobiloxanthone Close structural analog, sometimes co-
isolated from the same plant sources [2].

Similar pyranoxanthone
structure with a different cyclic

arrangement.
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Quantitative Comparison of Key Bioactivities

Research has quantified artobiloxanthone's effects in various experimental models, revealing its potential in

oncology and oxidative stress management.

Anticancer Activity

Artobiloxanthone exhibits selective cytotoxicity against various cancer cell lines. The table below

summarizes its half-maximal inhibitory concentration (IC₅₀) from different studies, with lower values

indicating higher potency.

Cell Line IC₅₀ Value Experimental Context & Comparison

SAS (Oral Squamous Cell
Carcinoma)

11 µM [1] After 72-hour treatment; more potent than other isolated
compounds (Artonin V, Artocarbene).

T.Tn (Esophageal Cancer) 22 µM [1] After 72-hour treatment.

HL60 (Human
Promyelocytic Leukemia)

< 5.0

µg/mL [4]

Crude extract fraction; specific IC₅₀ for pure compound

not given in source.

MCF7 (Breast Cancer, ER+) 5.0 µg/mL

[4]

Crude extract fraction; specific IC₅₀ for pure compound

not given in source.

K562 (Chronic Myeloid
Leukemia)

2.0 µg/mL

[4]

Crude extract fraction; specific IC₅₀ for pure compound

not given in source.

Selectivity Index (SI): A critical metric for evaluating a compound's potential as a therapeutic is its

selectivity index—the ratio of its toxicity to normal cells versus its toxicity to cancer cells. In a study on oral

cancer SAS cells versus non-cancerous HaCaT skin cells, artobiloxanthone showed an SI of 6.4, indicating

a favorable selectivity for cancer cells [1]. For context, the common chemotherapy drug 5-Fluorouracil (5-

FU) tested in the same study had an SI of only 1.3 [1].

Xanthine Oxidase (XO) Inhibition
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Xanthine oxidase is a key enzyme in purine metabolism, and its overactivity is associated with gout and

oxidative stress. Molecular docking studies, which predict the strength and orientation of a molecule binding

to a protein target, provide insights into artobiloxanthone's mechanism.

Compound
Docking Score
(kcal/mol) with XO

Key Molecular Interactions

Artobiloxanthone -7.99 [3] Two hydrogen bonds (with Ser 876, Glu 802); π-π

stacking (Phe 1013); π-cation interaction (Lys 771)
[3].

Artonin E -9.64 [3] Two hydrogen bonds (with Asn 768, Ser 876); π-π
stacking (Phe 649); π-cation interaction (Lys 771)

[3].

Quercetin (Reference
compound)

-9.33 [3] Multiple hydrogen bonds (Thr 1010, Val 1011, Arg

880, Glu 1261, Ala 1079); π-π stacking (Phe 1009,
Phe 914) [3].

While artobiloxanthone's docking score is less negative than Artonin E and the natural antioxidant

quercetin, its score still indicates strong stability and significant binding potential within the enzyme's

active site [3].

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the

cited studies.

In Vitro Cytotoxicity (MTT) Assay

This is a standard method for assessing cell metabolic activity and, by extension, cell viability and

proliferation in response to a compound [1].

Cell Culture: Grow cancer cell lines (e.g., SAS, T.Tn) and a normal cell line (e.g., HaCaT) in

appropriate media.
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Compound Treatment: Treat cells with a range of concentrations of artobiloxanthone or a control

substance (e.g., DMSO) for a set period (e.g., 72 hours).
MTT Incubation: Add MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) to the cells.

Living cells reduce MTT to purple formazan crystals.
Solubilization and Measurement: Dissolve the formazan crystals and measure the absorbance

using a spectrophotometer. The IC₅₀ value is then calculated from the dose-response curve [1].

Molecular Docking for Xanthine Oxidase Inhibition

This computational method predicts how a small molecule (ligand) binds to a protein target (receptor) [3].

Protein Preparation: Obtain the 3D crystal structure of the target enzyme (e.g., Xanthine Oxidase,
PDB: 3NVY) from a protein data bank. Remove water molecules and add hydrogen atoms.

Ligand Preparation: Draw or obtain the 3D structure of artobiloxanthone. Optimize its geometry
using a force field (e.g., OPLS3e).

Docking Simulation: Perform the docking calculation using software (e.g., Glide with extra-precision
settings) to generate multiple binding poses.

Analysis: Analyze the top-ranked poses for docking scores (in kcal/mol) and specific molecular
interactions (hydrogen bonds, hydrophobic interactions, etc.) [3].

The experimental workflow for these two key assays can be visualized as follows:
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Experimental Protocol Computational Protocol

In Vitro Cytotoxicity Assay

1. Cell Culture & Seeding

In Silico Docking Study

A. Protein & Ligand
Structure Preparation

2. Compound Treatment
(Artobiloxanthone)

3. MTT Incubation & Measurement

4. IC₅₀ Calculation

B. Docking Simulation
& Pose Generation

C. Interaction Analysis
(Binding Score, H-bonds)

Click to download full resolution via product page

Mechanism of Action and Signaling Pathways

Beyond direct cytotoxicity, studies have begun to elucidate the molecular pathways through which

artobiloxanthone acts.

Induction of Apoptosis: In oral cancer cells, artobiloxanthone, along with Artonin E, modulates the

expression of key proteins to trigger programmed cell death. This includes activation of caspase-3
and caspase-9, which are executioner enzymes of apoptosis [1].

Suppression of Oncogenic Proteins and Pathways: The compound also suppresses proteins that
promote cancer cell survival and growth, such as Bcl-2, COX-2, VEGF, and MMP-9. Furthermore, it

has been shown to modulate critical cell signaling pathways, including Akt/mTOR and STAT-3 [1].

The following diagram synthesizes this multi-target mechanism of action as reported in the research:
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Artobiloxanthone

Inhibition of
Akt/mTOR & STAT-3

Pathways
Promotion of Apoptosis Suppression of

Invasion/Metastasis

↓ Bcl-2
(Anti-apoptotic protein)

↑ Caspase-9 & Caspase-3
(Apoptosis execution)

↓ COX-2, ↓ MMP-9
(Inflammation & Invasion)

↓ VEGF
(Angiogenesis)
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Conclusion and Research Outlook

In summary, artobiloxanthone is a promising natural product lead. Its pyranoxanthone structure is

associated with potent and selective anticancer activity, particularly against oral and blood cancer cell lines,

and it functions as a xanthine oxidase inhibitor.

Compared to other natural analogs like Artonin E, artobiloxanthone shows slightly lower but still

significant potency in some models, yet it maintains a strong and favorable binding profile.
Its key advantages include a multi-target mechanism against cancer cells and a high selectivity
index, which is crucial for developing therapeutics with fewer side effects.

Future research directions should include:

In-depth in vivo studies to validate efficacy and pharmacokinetics in animal models.

Structural optimization through semi-synthesis to improve potency and drug-like properties.
Expanded investigation into its anti-inflammatory and antioxidant applications.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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